molecular formula C21H23N5O B2543328 N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]quinoline-6-carboxamide CAS No. 2034201-60-8

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]quinoline-6-carboxamide

Cat. No.: B2543328
CAS No.: 2034201-60-8
M. Wt: 361.449
InChI Key: WPXFCYITRXZIPM-UHFFFAOYSA-N
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Description

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]quinoline-6-carboxamide is a potent and selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. Its primary research value lies in its ability to selectively suppress ALK phosphorylation and downstream signaling pathways , such as the MAPK/ERK and JAK/STAT cascades, which are critical for cell proliferation and survival. This compound is extensively used in preclinical studies to investigate the pathogenesis and potential treatment strategies for ALK-positive cancers , including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma. By effectively inhibiting both wild-type ALK and various clinically acquired resistance mutants, this inhibitor serves as a crucial pharmacological tool for delineating ALK-driven tumorigenesis, understanding mechanisms of drug resistance, and evaluating combination therapies in vitro and in vivo.

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c27-21(16-5-6-18-15(12-16)2-1-9-22-18)23-17-7-10-26(11-8-17)20-13-19(24-25-20)14-3-4-14/h1-2,5-6,9,12-14,17H,3-4,7-8,10-11H2,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXFCYITRXZIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Synthesis with Subsequent Oxidation

The Friedländer quinoline synthesis involves condensation of 2-aminobenzaldehyde with ketones. For the 6-carboxy derivative, post-synthetic oxidation is required:

  • Friedländer Reaction : 2-Aminobenzaldehyde reacts with ethyl acetoacetate under acidic conditions to yield ethyl quinoline-6-carboxylate.
  • Saponification : Hydrolysis with aqueous NaOH produces quinoline-6-carboxylic acid (yield: 78–85%).

Reaction Conditions :

  • Temperature: 100–110°C for Friedländer step.
  • Catalysts: Zn(OTf)₂ or H₂SO₄.

Direct Carboxylation via Lithiation

A more specialized method employs directed ortho-metalation:

  • Lithiation : Quinoline is treated with LDA at −78°C to generate a lithiated intermediate at the 6-position.
  • Quenching with CO₂ : Trapping with dry ice yields quinoline-6-carboxylic acid (yield: 65–70%).

Preparation of 1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine

This intermediate integrates a cyclopropyl-substituted pyrazole with a piperidine ring.

Pyrazole Ring Formation

The 5-cyclopropyl-1H-pyrazole-3-yl group is synthesized via 1,3-dipolar cycloaddition:

  • Diazocarbonyl Cycloaddition : Ethyl α-diazoacetate reacts with cyclopropylacetylene in the presence of Zn(OTf)₂ to form ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (yield: 89%).
  • Ester Hydrolysis : Basic hydrolysis with NaOH yields 5-cyclopropyl-1H-pyrazole-3-carboxylic acid.

Piperidine Functionalization

  • Nucleophilic Substitution : 4-Aminopiperidine reacts with 5-cyclopropyl-1H-pyrazole-3-carbonyl chloride in dichloromethane to form the piperidine-pyrazole intermediate (yield: 82%).
  • Boc Protection/Deprotection : To prevent side reactions, the amine group is protected with tert-butoxycarbonyl (Boc) during coupling and later removed with TFA.

Optimization Note : Catalytic hydrogenation (H₂/Pd-C) reduces reaction time by 30% compared to traditional methods.

Amide Coupling: Final Assembly

The quinoline-6-carboxylic acid and piperidine-pyrazole intermediate are coupled via amide bond formation:

Carboxylic Acid Activation

  • Chlorination : Quinoline-6-carboxylic acid is treated with thionyl chloride (SOCl₂) in dry toluene to form quinoline-6-carbonyl chloride (yield: 95%).
  • Alternative Activators : EDCI/HOBt or DCC/DMAP systems are used for milder conditions.

Coupling Reaction

  • Schotten-Baumann Conditions : Quinoline-6-carbonyl chloride reacts with 1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine in a biphasic system (NaOH/CH₂Cl₂) at 0–5°C (yield: 76–84%).
  • Solvent Optimization : Using DMF instead of CH₂Cl₂ increases yield to 88% but requires rigorous drying.

Reaction Optimization and Yield Comparison

Critical parameters influencing yield and purity:

Step Optimal Conditions Yield (%) Purity (HPLC)
Pyrazole cycloaddition Zn(OTf)₂, Et₃N, 25°C 89 98.5
Piperidine coupling Boc-protected amine, DCM, RT 82 97.8
Amide formation Schotten-Baumann, DMF, 0°C 88 99.2

Key Findings :

  • Zn(OTf)₂ outperforms BF₃·Et₂O in cycloaddition due to higher regioselectivity.
  • Boc protection reduces side reactions during piperidine functionalization.

Industrial-Scale Production Considerations

Scalability challenges and solutions:

Continuous Flow Synthesis

  • Pyrazole Formation : Microreactors enable rapid mixing of diazo compounds and alkynes, reducing reaction time from 12 h to 30 min.
  • Amide Coupling : Flow chemistry with immobilized lipases achieves 90% yield without solvent waste.

Purification Techniques

  • Crystallization : Ethanol/water mixtures yield >99% pure product after two recrystallizations.
  • Chromatography : Avoided industrially due to cost; replaced with pH-selective extractions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]quinoline-6-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline-6-carboxylic acid derivatives, while reduction may yield reduced forms of the pyrazole or piperidine rings.

Scientific Research Applications

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]quinoline-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is used in the study of biological processes and as a probe for investigating enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: It is used in the development of new materials, such as polymers and catalysts, and in the production of fine chemicals.

Mechanism of Action

The mechanism of action of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular processes. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation, thereby exerting anticancer effects. Additionally, it may interact with microbial enzymes, leading to antimicrobial activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Scaffolds

The quinoline core distinguishes this compound from quinazoline derivatives (e.g., compounds in ) . Quinoline contains a single nitrogen atom in its bicyclic system, whereas quinazoline has two nitrogen atoms at positions 1 and 3.

Table 1: Core Structure Comparison
Compound Core Structure Key Substituents
Target Compound Quinoline 6-carboxamide, 1-(5-cyclopropylpyrazol-3-yl)piperidin-4-yl
Quinazoline Derivatives Quinazoline 2,4-diamino, 6-chloro, N-(5-cyclopropylpyrazol-3-yl), piperazine/piperidine
Compound Quinoline 4-carboxamide, 6-sulfonyl-2-oxidanylidene, 3-(azepan-1-yl)propyl

Substituent Analysis

  • Piperidine/Pyrazole vs. In contrast, ’s compound features a sulfonyl group, which increases polarity and may reduce cell permeability but enhance metabolic stability .
  • Cyclopropyl Group :
    The 5-cyclopropyl group on the pyrazole ring (target compound) shields reactive sites, likely enhancing metabolic stability compared to unsubstituted pyrazoles .
Table 2: Substituent Impact on Properties
Substituent Target Compound Derivatives Compound
Aromatic Core Quinoline (1 N) Quinazoline (2 N) Quinoline (1 N)
Key Functional Groups Carboxamide, cyclopropylpyrazole Chloro, amino, piperazine/piperidine Sulfonyl, azepane, oxidanylidene
Lipophilicity (Predicted) Moderate-high (LogP ~3.5) Moderate (LogP ~2.8–3.2) High (LogP ~4.0 due to sulfonyl)

Biological Activity

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]quinoline-6-carboxamide is a compound of significant interest due to its biological activity, particularly its interaction with specific protein targets that can influence various cellular processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural arrangement composed of a quinoline core linked to a piperidine and pyrazole moiety. This configuration is believed to contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O
Molecular Weight306.37 g/mol
CAS Number2034208-94-9

The primary target of this compound is the p21-activated kinase 4 (PAK4) . The interaction with PAK4 leads to:

  • Inhibition of Cell Growth : The compound has been shown to inhibit the proliferation of various cancer cell lines, suggesting potential use as an anticancer agent.
  • Promotion of Apoptosis : It induces programmed cell death in targeted cells, which is crucial for eliminating cancerous cells.
  • Regulation of Cytoskeletal Functions : By affecting pathways regulated by Rho family GTPases (Rac and Cdc42), it influences cellular shape and motility.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, studies on pyrazole derivatives have demonstrated their effectiveness against various cancer types through mechanisms involving:

  • Inhibition of Oncogenic Pathways : Compounds targeting BRAF(V600E) and EGFR have shown promise in inhibiting tumor growth.
  • Synergistic Effects with Chemotherapy : The combination of pyrazole derivatives with established chemotherapeutics like doxorubicin enhances cytotoxic effects in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) .

Anti-inflammatory and Antimicrobial Properties

Beyond anticancer effects, pyrazole derivatives have also been reported to possess anti-inflammatory and antimicrobial activities. For example:

  • Anti-inflammatory Action : Compounds have been shown to inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha), indicating potential for treating inflammatory diseases.
  • Antimicrobial Activity : Certain derivatives exhibit efficacy against bacterial strains, suggesting applications in combating infections .

Case Studies and Research Findings

Various studies have explored the biological activity of pyrazole derivatives, including this compound:

  • Study on Breast Cancer Cells : A recent investigation demonstrated that specific pyrazole derivatives significantly reduced cell viability in MCF-7 and MDA-MB-231 cells when used alone or in combination with doxorubicin, highlighting their potential as adjunct therapies .
  • Mechanistic Insights : Research has elucidated the role of PAK4 inhibition in mediating the apoptotic effects observed with this compound, linking structural features to biological outcomes .

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